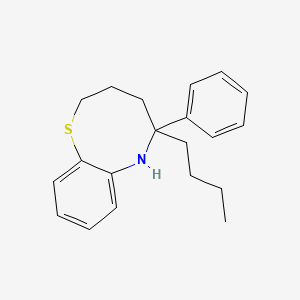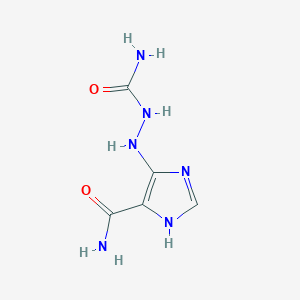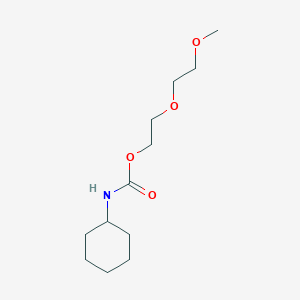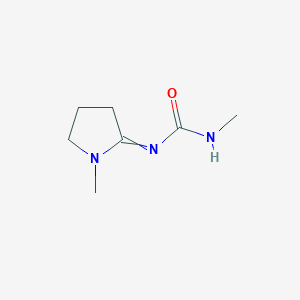
N-Methyl-N'-(1-methylpyrrolidin-2-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea is an organic compound that belongs to the class of pyrrolidinone derivatives. It is characterized by a five-membered lactam ring with a methyl group attached to the nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea can be synthesized through several methods. One common approach involves the reaction of N-methylpyrrolidinone with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea often involves large-scale reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high yields and product purity.
化学反応の分析
Types of Reactions
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines.
科学的研究の応用
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism by which N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-Methyl-2-pyrrolidone: A closely related compound with similar structural features.
N-Methylpyrrolidinone: Another derivative with comparable properties.
Pyrrolidinone derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable tool in synthetic chemistry, while its potential biological effects open up avenues for research in medicine and biology.
特性
CAS番号 |
90096-96-1 |
|---|---|
分子式 |
C7H13N3O |
分子量 |
155.20 g/mol |
IUPAC名 |
1-methyl-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C7H13N3O/c1-8-7(11)9-6-4-3-5-10(6)2/h3-5H2,1-2H3,(H,8,11) |
InChIキー |
YZGPRRKCRQKJKJ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N=C1CCCN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)
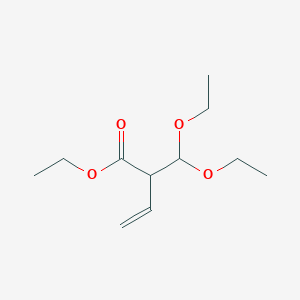
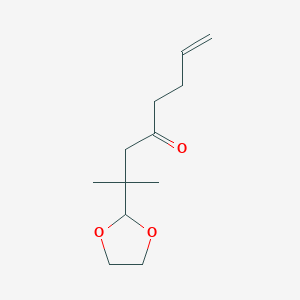
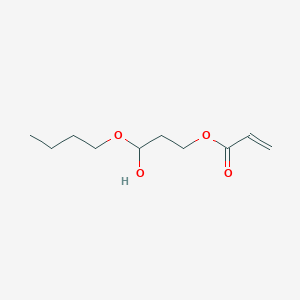
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
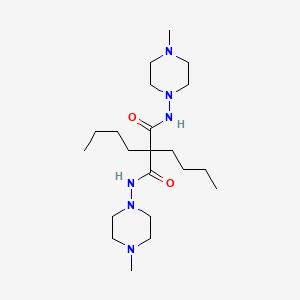
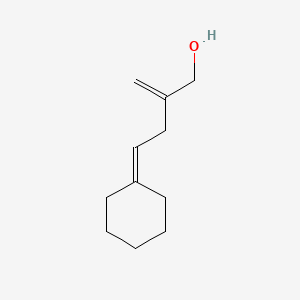

![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
